Ethyl 5-methylthiazole-4-carboxylate
Overview
Description
Ethyl 5-methylthiazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H9NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its significant biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Ethyl 5-methylthiazole-4-carboxylate is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methylthiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to antimicrobial effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can induce apoptosis (programmed cell death) by activating specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the compound can interfere with transcription factors and other regulatory proteins. Furthermore, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s activity and effects on cellular function. For instance, the compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, thereby influencing its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methylthiazole-4-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form an intermediate, which is then reacted with thiourea to yield the target compound . Another method involves the use of ethyl 2-chloroacetoacetate, thiourea, and sodium carbonate in ethyl acetate solution, followed by heating and pH adjustment to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as distillation to remove solvents, filtration, and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 5-methylthiazole-4-carboxylate has a wide range of scientific research applications:
Antimicrobial Activities: Derivatives of this compound exhibit significant antimicrobial activities against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.
Biological Sensing: The compound’s derivatives are used to develop fluorescent probes for detecting biothiols like cysteine and homocysteine in living cells.
Synthetic Chemistry: It serves as a building block for synthesizing various substituted derivatives, facilitating efficient and green chemical synthesis.
Analytical Chemistry: The compound is used in developing ratiometric fluorescent probes for rapid and selective detection of specific analytes.
Comparison with Similar Compounds
Ethyl 5-methylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-methylthiazole-5-carboxylate: This compound is used as a building block in organic synthesis and exhibits significant biological activities.
2-Aminothiazole-4-carboxylate Schiff Bases: These compounds have diverse therapeutic roles, including antibacterial, antifungal, and anti-inflammatory activities.
N-Substituted 2-Aminothiazoles: These derivatives are known for their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-methylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, along with its biochemical interactions and potential applications in scientific research.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 171.21 g/mol
- Appearance : White to off-white solid
- Melting Point : ~28 °C
- Boiling Point : ~233 °C
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown effectiveness against:
- Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Fungi :
- Candida albicans
The compound's mechanism includes interaction with bacterial cell wall synthesis enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, leading to inhibition of bacterial growth.
Antioxidant Properties
Emerging research indicates that this compound may possess antioxidant capabilities. These properties are crucial for mitigating oxidative stress in biological systems. However, comprehensive studies are needed to confirm these effects and elucidate the underlying mechanisms.
Anticancer Activity
In vitro studies have demonstrated the potential of this compound in inducing apoptosis in cancer cells. It activates specific signaling pathways that lead to programmed cell death, showcasing its potential as a therapeutic agent in cancer treatment. For example, it has been evaluated for antiproliferative activities against human carcinoma cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activities.
- Cell Signaling Modulation : It influences cellular processes by affecting gene expression and metabolic pathways.
Research Applications
This compound has several applications in scientific research:
- Antimicrobial Development : It serves as a lead compound for developing new antimicrobial agents.
- Fluorescent Probes : Derivatives are used in creating fluorescent probes for detecting biothiols in living cells.
- Synthetic Chemistry : Acts as a building block for synthesizing various substituted derivatives, facilitating green chemical synthesis .
Comparative Analysis with Other Thiazole Derivatives
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-methylthiazole-5-carboxylate | CHNOS | Intermediate in antibiotic synthesis |
Ethyl 2-bromo-4-methylthiazole-5-carboxylate | CHBrNOS | Enhanced reactivity due to bromine substitution |
Ethyl thiazole-4-carboxylic acid | CHNOS | Contains a carboxylic acid group |
The structural specificity of this compound influences its reactivity and biological activity compared to other thiazoles, making it valuable in pharmaceutical and agrochemical applications.
Case Studies and Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Studies : In vitro assays showed that certain thiazole derivatives had IC50 values comparable to established chemotherapeutics like cisplatin, indicating promising anticancer properties .
- Oxidative Stress Mitigation : Preliminary findings suggest potential roles in reducing oxidative stress markers, although further investigation is warranted to confirm these effects.
Properties
IUPAC Name |
ethyl 5-methyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLCJGSEPTCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486327 | |
Record name | Ethyl 5-methylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61323-26-0 | |
Record name | Ethyl 5-methylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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